5-Nitro-1-benzothiophene-2-carboxylic acid
Overview
Description
The compound 5-Nitro-1-benzothiophene-2-carboxylic acid is a derivative of benzo[b]thiophene, which is a heterocyclic compound. The nitration of benzo[b]thiophene-2-carboxylic acid leads to the formation of various nitro-substituted products, depending on the reaction conditions. The presence of the nitro group and the carboxylic acid function in the molecule suggests that it has potential for further chemical modifications and could exhibit a range of physical and chemical properties .
Synthesis Analysis
The synthesis of nitro derivatives of benzo[b]thiophene-2-carboxylic acid involves nitration reactions that can occur at different positions on the benzene ring. The nitration of benzo[b]thiophene-3-carboxylic acid results in a mixture of products, with the 4-nitro-isomer being predominant under certain conditions, while the 5- and 6-nitro-isomers are favored under others . Similarly, the nitration of benzo[b]thiophene-2-carboxylic acid and its 3-methyl derivative also yields a mixture of products, with the position of substitution varying with the reaction conditions . These reactions are sensitive to the reaction medium and temperature, which can be used to control the product distribution.
Molecular Structure Analysis
The molecular structure of nitrobenzothiophene derivatives can be complex, with the potential for various isomers depending on the position of the nitro substitution. The electron-density calculations and nuclear magnetic resonance (NMR) spectroscopy can provide insights into the electronic structure and conformation of these molecules. For example, the NMR spectra of the methyl esters of the nitro derivatives of benzo[b]thiophene-3-carboxylic acid can reveal the electronic environment of the protons in the molecule .
Chemical Reactions Analysis
The nitro group in the 5-Nitro-1-benzothiophene-2-carboxylic acid structure is a reactive functional group that can undergo various chemical reactions. It can participate in substitution reactions, potentially being replaced by other groups or acting as an electrophile in aromatic substitution reactions. The presence of the carboxylic acid group also adds to the reactivity of the molecule, allowing for the formation of salts and esters, as well as providing a site for nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Nitro-1-benzothiophene-2-carboxylic acid derivatives are influenced by the presence of both the nitro and carboxylic acid functional groups. These groups can affect the solubility, acidity, and potential for hydrogen bonding of the compound. The nitro group can also confer sensitivity to reduction and participate in electron transfer reactions, which could be relevant for the material's photoelectric properties and sensing capabilities . The thermal stability and magnetic properties of these compounds can be studied using techniques such as thermogravimetric analysis and magnetic susceptibility measurements .
Scientific Research Applications
Photophysics and Electrochemical Properties
- Photophysical Processes : A study investigated the photophysical processes of 5-nitro-benzo[b]thiophene-2-carboxylic acid (5NBTC) in various solvents and in the presence of TiO2 nanoparticles. The study found strong binding between the –COOH functionality of 5NBTC and TiO2 nanoparticles. This interaction influences radiative transitions and the aggregation of TiO2 nanoparticles, impacting the photophysical properties of the compound (Mandal et al., 2007).
Chemical Synthesis and Reactions
- Nitration Processes : Research on the nitration of benzo[b]thiophen-3-carboxylic acid, closely related to 5-nitro-1-benzothiophene-2-carboxylic acid, has shown that the position of nitration on the benzene ring can vary depending on the conditions used. This study provides insights into the substitution reactions and electron-density calculations for nitro derivatives, useful for understanding the chemical behavior of 5-nitro-1-benzothiophene-2-carboxylic acid (Brown et al., 1969).
properties
IUPAC Name |
5-nitro-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4S/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)15-8/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSMHACHDULBBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286042 | |
Record name | 5-nitro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6345-55-7 | |
Record name | 6345-55-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43557 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-nitro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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